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Compound of Interest

Compound Name: Cyprodime hydrochloride

Cat. No.: B12417126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyprodime hydrochloride is a potent and selective μ-opioid receptor antagonist that has

garnered significant interest within the scientific community for its potential therapeutic

applications, particularly in the context of opioid-related research and conditions. This technical

guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of

action of Cyprodime hydrochloride. Detailed experimental protocols for its synthesis and

characterization are presented, along with a summary of its key chemical and pharmacological

data in structured tables. Furthermore, this guide includes visualizations of the synthetic

pathway and its mechanism of action to facilitate a comprehensive understanding of this

important research compound.

Chemical Properties
Cyprodime hydrochloride is the hydrochloride salt of Cyprodime, a morphinan derivative. Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

Chemical Name

(-)-N-(Cyclopropylmethyl)-4,14-

dimethoxymorphinan-6-one

hydrochloride

[1][2]

Molecular Formula C₂₂H₂₉NO₃·HCl [1]

Molecular Weight 391.93 g/mol [1]

CAS Number 2387505-50-0 [1]

Appearance White to off-white solid

Solubility
Soluble to 100 mM in DMSO

and ethanol
[1]

Purity ≥98% [1]

Storage Desiccate at +4°C [1]

Synthesis of Cyprodime Hydrochloride
The synthesis of Cyprodime hydrochloride is a multi-step process that typically begins with a

readily available morphinan precursor. A common synthetic route involves the N-demethylation

of a suitable starting material, followed by N-alkylation to introduce the cyclopropylmethyl

group.

Starting Material
(e.g., 4,14-dimethoxy-N-methylmorphinan-6-one) N-Demethylation Nor-derivative Intermediate N-Alkylation with

Cyclopropylmethyl bromide Cyprodime (free base) Salt Formation
(with HCl) Cyprodime Hydrochloride

Click to download full resolution via product page

Synthetic workflow for Cyprodime hydrochloride.

Experimental Protocol: Synthesis
Step 1: N-Demethylation of 4,14-dimethoxy-N-methylmorphinan-6-one
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A common method for N-demethylation of morphinans involves the use of cyanogen bromide

(von Braun reaction) or chloroformates followed by hydrolysis.

Materials: 4,14-dimethoxy-N-methylmorphinan-6-one, cyanogen bromide (or ethyl

chloroformate), solvent (e.g., chloroform or dichloromethane), and reagents for hydrolysis

(e.g., acid or base).

Procedure (Illustrative, using a chloroformate):

Dissolve 4,14-dimethoxy-N-methylmorphinan-6-one in a suitable anhydrous solvent such

as chloroform.

Add ethyl chloroformate to the solution and reflux the mixture for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, evaporate the solvent under reduced pressure.

Hydrolyze the resulting carbamate by refluxing with a strong acid (e.g., hydrochloric acid)

or base (e.g., potassium hydroxide) to yield the nor-derivative.

Purify the product using column chromatography.

Step 2: N-Alkylation of the Nor-derivative

The secondary amine (nor-derivative) is then alkylated to introduce the cyclopropylmethyl

group.

Materials: The purified nor-derivative from Step 1, cyclopropylmethyl bromide, a base (e.g.,

potassium carbonate or sodium bicarbonate), and a polar aprotic solvent (e.g.,

dimethylformamide - DMF).

Procedure:

Dissolve the nor-derivative in DMF.

Add potassium carbonate and cyclopropylmethyl bromide to the solution.
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Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several

hours.

Monitor the reaction by TLC.

Once the reaction is complete, quench the reaction with water and extract the product with

a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain Cyprodime free base.

Step 3: Formation of Cyprodime Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its stability

and handling.

Materials: Cyprodime free base, hydrochloric acid (in a suitable solvent like ether or

isopropanol).

Procedure:

Dissolve the purified Cyprodime free base in a minimal amount of a suitable solvent (e.g.,

diethyl ether or methanol).

Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield

Cyprodime hydrochloride.

Mechanism of Action
Cyprodime hydrochloride functions as a selective antagonist of the μ-opioid receptor. Opioid

receptors are G-protein coupled receptors (GPCRs). When an agonist binds to the μ-opioid

receptor, it triggers a conformational change that leads to the activation of intracellular signaling

pathways, primarily through the inhibition of adenylyl cyclase and the modulation of ion

channels. As an antagonist, Cyprodime binds to the μ-opioid receptor but does not elicit a
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functional response. Instead, it competitively blocks the binding of endogenous and exogenous

opioid agonists, thereby inhibiting their effects.

μ-Opioid Receptor (GPCR)

Cellular Interior

μ-Opioid Receptor

G-protein
(Gi/Go)

Activation

Cyprodime

Binds & Blocks

Opioid Agonist
(e.g., Morphine, Endorphins)
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Adenylyl Cyclase
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↓ cAMP

Downstream Signaling
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Mechanism of action of Cyprodime at the μ-opioid receptor.

Receptor Binding Affinity
The selectivity of Cyprodime hydrochloride for the μ-opioid receptor is quantified by its

binding affinity (Ki) values for the different opioid receptor subtypes. A lower Ki value indicates

a higher binding affinity.

Receptor Subtype Ki (nM) Reference

μ (mu) 5.4 [1]

δ (delta) 244.6 [1]

κ (kappa) 2187 [1]

As the data indicates, Cyprodime has a significantly higher affinity for the μ-opioid receptor

compared to the δ and κ subtypes, making it a valuable tool for selectively studying μ-opioid

receptor function.

Characterization and Quality Control
To ensure the identity and purity of synthesized Cyprodime hydrochloride, a combination of

analytical techniques should be employed.

Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Determination:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or

another suitable buffer).

Flow Rate: 1.0 mL/min.

Detection: UV at a suitable wavelength (e.g., 280 nm).

Procedure:
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Prepare a standard solution of Cyprodime hydrochloride of known concentration.

Dissolve the synthesized sample in the mobile phase.

Inject both the standard and sample solutions into the HPLC system.

Compare the retention time of the major peak in the sample chromatogram with that of the

standard.

Calculate the purity of the sample based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

¹H NMR and ¹³C NMR: Spectra should be recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher) using a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The

chemical shifts, coupling constants, and integration of the proton signals, along with the

chemical shifts of the carbon signals, should be consistent with the structure of Cyprodime
hydrochloride.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.

Procedure:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

Infuse the solution into the mass spectrometer.

The resulting mass spectrum should show a prominent peak corresponding to the

molecular ion of the Cyprodime free base ([M+H]⁺).

Conclusion
Cyprodime hydrochloride is a valuable pharmacological tool for researchers in the field of

opioid signaling and drug development. Its high selectivity for the μ-opioid receptor allows for

the specific investigation of this receptor's role in various physiological and pathological

processes. The synthetic route, while requiring careful execution of standard organic chemistry
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techniques, is accessible. Proper characterization using modern analytical methods is crucial to

ensure the quality and reliability of the compound for research purposes. This guide provides a

foundational understanding of the synthesis and chemical properties of Cyprodime
hydrochloride to support its application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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